molecular formula C7H8N4 B8068452 (1H-Indazol-7-yl)-hydrazine CAS No. 1373223-38-1

(1H-Indazol-7-yl)-hydrazine

Cat. No. B8068452
CAS RN: 1373223-38-1
M. Wt: 148.17 g/mol
InChI Key: ACHCMHDOPRBAIH-UHFFFAOYSA-N
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Description

“(1H-Indazol-7-yl)-hydrazine” is a derivative of indazole, which is a type of heterocyclic aromatic organic compound . The indazole ring structure is present in many important compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of indazole derivatives can vary greatly depending on the specific compound. For example, “(1H-indazol-7-yl)methanamine” has a molecular weight of 147.18 .


Physical And Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can vary. For example, “(1H-indazol-7-yl)methanamine” is a solid at room temperature .

Scientific Research Applications

  • Indazoles are increasingly significant in drug discovery, functioning as an efficient isostere for structures such as indoles and benzimidazoles. They interact with diverse targets, evidenced by the growing number of biologically active indazole derivatives (Halland et al., 2009).

  • 1-Aryl-1H-indazole derivatives can be synthesized from 1-aryl-2-(2-nitrobenzylidene)hydrazines using potassium tert-butoxide, which is an efficient method for creating these derivatives with good yields (Esmaeili-Marandi et al., 2014).

  • The synthesis of novel 3-(5-substituted-[1,3,4] oxadiazol-2-yl)-1H-indazole compounds is possible and yields products with potential applications in various fields (Raut et al., 2019).

  • A study describes the synthesis of 1-H indazoles from substituted salicyaldehydes and hydrazine hydrochloride, showing the versatility of hydrazine derivatives in synthesizing indazole compounds (Lokhande et al., 2007).

  • The research also includes an efficient method for synthesizing 1-aryl-1H-indazoles via a ligand-free copper-catalyzed intramolecular amination reaction, demonstrating the diverse synthetic approaches possible with indazole derivatives (Gao et al., 2011).

Mechanism of Action

While the mechanism of action for “(1H-Indazol-7-yl)-hydrazine” is not available, some indazole derivatives have been studied for their antiviral properties. For example, Lenacapavir, an indazole derivative, works by binding directly to the interface between HIV-1 viral capsid protein subunits in capsid hexamers, interfering with essential steps of viral replication .

Safety and Hazards

The safety and hazards associated with indazole derivatives can vary depending on the specific compound. For example, “(1H-indazol-7-yl)methanamine” has been classified with the signal word “Danger” and hazard statement H314, indicating that it causes severe skin burns and eye damage .

Future Directions

The future directions for research on indazole derivatives are promising. These compounds are being studied for their potential use in treating various diseases, including HIV/AIDS .

properties

IUPAC Name

1H-indazol-7-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-10-6-3-1-2-5-4-9-11-7(5)6/h1-4,10H,8H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHCMHDOPRBAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NN)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313270
Record name 7-Hydrazinyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1373223-38-1
Record name 7-Hydrazinyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373223-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydrazinyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-Indazol-7-yl)-hydrazine
Reactant of Route 2
(1H-Indazol-7-yl)-hydrazine
Reactant of Route 3
(1H-Indazol-7-yl)-hydrazine
Reactant of Route 4
(1H-Indazol-7-yl)-hydrazine
Reactant of Route 5
(1H-Indazol-7-yl)-hydrazine
Reactant of Route 6
(1H-Indazol-7-yl)-hydrazine

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